1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 4-Bromo-2-fluoroaniline, 2-methylpropanoic acid, and piperidin-2-one.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvents, and specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidine
- 1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H17BrFNO2 |
---|---|
Molecular Weight |
342.20 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(16)8-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
FGEZBVQXDYAIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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